molecular formula C8H10ClNO2 B1412792 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol CAS No. 54232-47-2

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol

Cat. No.: B1412792
CAS No.: 54232-47-2
M. Wt: 187.62 g/mol
InChI Key: ABMJEDPRMMFGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-methoxypyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(6-Chloro-5-methoxypyridin-2-yl)acetic acid.

    Reduction: 1-(5-Methoxypyridin-2-yl)-ethanol.

    Substitution: 1-(6-Amino-5-methoxypyridin-2-yl)-ethanol or 1-(6-Thio-5-methoxypyridin-2-yl)-ethanol.

Scientific Research Applications

Pharmacological Applications

The primary pharmacological interest in 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol stems from its activity as a serotonin receptor agonist, particularly at the 5-HT_1A receptor. This receptor is implicated in several neurological and psychiatric conditions, making compounds that target it valuable for therapeutic development.

Therapeutic Uses

  • Anxiety and Depression : Research indicates that compounds similar to this compound exhibit agonist activity at the 5-HT_1A receptors, suggesting potential efficacy in treating anxiety disorders, depression, and related conditions .
  • Obsessive-Compulsive Disorders : The serotonergic system plays a crucial role in obsessive-compulsive disorders, and compounds that modulate this pathway may provide therapeutic benefits .
  • Pain Perception : There is emerging evidence that these compounds can influence pain perception pathways, indicating possible applications in analgesia .
  • Gastrointestinal Disorders : Modulation of serotonin receptors has implications for gastrointestinal motility and secretion, suggesting potential uses in treating disorders such as irritable bowel syndrome .

Case Study 1: Efficacy in Animal Models

In a study involving rat models, compounds structurally related to this compound were administered to evaluate their effects on anxiety-like behaviors. The results demonstrated a significant reduction in anxiety behaviors compared to control groups, supporting the hypothesis that these compounds can effectively modulate serotonergic activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotection against oxidative stress in neuronal cell lines. The results indicated that derivatives of this compound exhibited protective effects against cell death induced by oxidative stressors. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .

Data Tables

Application Area Mechanism Evidence Level
Anxiety Disorders5-HT_1A receptor agonismModerate
DepressionSerotonin modulationModerate
Pain ManagementModulation of pain perception pathwaysEmerging
Gastrointestinal DisordersInfluence on motility and secretionEmerging
NeuroprotectionProtection against oxidative stressModerate

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby modulating the biological response. The exact pathways and targets are subject to ongoing research and may vary depending on the intended use of the compound.

Comparison with Similar Compounds

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol can be compared with other similar compounds, such as:

    1-(6-Chloro-5-methoxypyridin-2-yl)methanol: This compound lacks the ethanol group and has different physical and chemical properties.

    1-(6-Chloro-5-methoxypyridin-2-yl)acetic acid: This compound is an oxidized form and has different reactivity and applications.

    1-(6-Amino-5-methoxypyridin-2-yl)-ethanol: This compound has an amino group instead of a chloro group, leading to different biological activity and applications.

Biological Activity

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

This compound is characterized by the presence of a pyridine ring substituted with chlorine and methoxy groups. Its synthesis typically involves the reaction of appropriate pyridine derivatives with alcohols or other reagents under controlled conditions. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study reported that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potency:

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
A. niger50

These results suggest that the compound may be useful in treating bacterial infections, although further studies are needed to explore its full spectrum of activity and mechanisms involved .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent . Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound. Preliminary findings suggest that it may interact with serotonergic receptors, which are implicated in mood regulation and neuroprotection. The compound's ability to modulate these receptors could make it a candidate for treating neurological disorders such as anxiety and depression .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through interactions with specific enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes linked to inflammatory processes or modulate neurotransmitter receptors to exert neuroprotective effects .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated the compound's broad-spectrum antimicrobial activity, highlighting its potential use in developing new antibiotics.
  • Neuroprotective Mechanisms : In vitro studies assessing the compound's effect on neuronal cell lines showed reduced apoptosis and improved cell viability under oxidative stress conditions, suggesting neuroprotective properties.
  • Anti-inflammatory Responses : Animal models treated with the compound exhibited reduced markers of inflammation compared to control groups, indicating its potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

1-(6-chloro-5-methoxypyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMJEDPRMMFGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Reactant of Route 4
Reactant of Route 4
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Reactant of Route 5
Reactant of Route 5
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Reactant of Route 6
Reactant of Route 6
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.